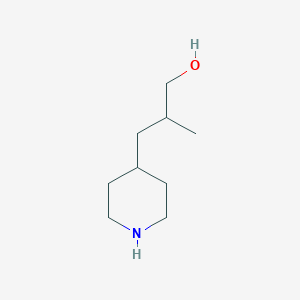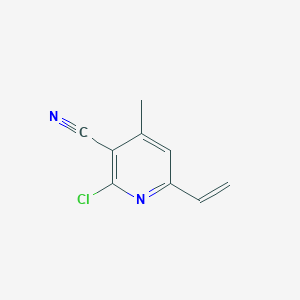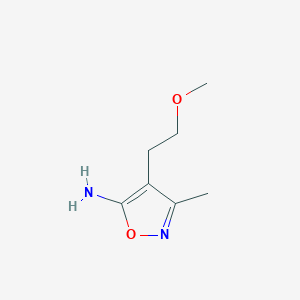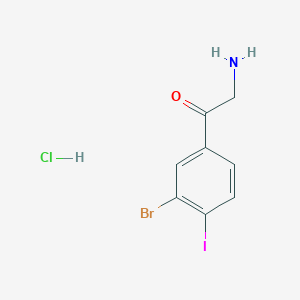![molecular formula C11H8N4O2 B12856842 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B12856842.png)
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system combining a triazole and quinoxaline moiety, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution and cyclization processes.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and product quality.
化学反应分析
Types of Reactions: 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms on the quinoxaline ring are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Various amines or thiols in the presence of bases like potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit enhanced or modified biological activities.
科学研究应用
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid has a wide range of applications in
属性
分子式 |
C11H8N4O2 |
|---|---|
分子量 |
228.21 g/mol |
IUPAC 名称 |
4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid |
InChI |
InChI=1S/C11H8N4O2/c1-6-9-13-14-10(11(16)17)15(9)8-5-3-2-4-7(8)12-6/h2-5H,1H3,(H,16,17) |
InChI 键 |
HDUOAGUILAUXSX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2N3C1=NN=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12856760.png)


![Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12856782.png)







![Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12856820.png)


